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molecular formula C12H17ClN2O B8303043 5-Chloro-2,3-dihydro-6-(2-dimethylaminoethoxy)-1H-indole

5-Chloro-2,3-dihydro-6-(2-dimethylaminoethoxy)-1H-indole

Cat. No. B8303043
M. Wt: 240.73 g/mol
InChI Key: UZATYJJFSHCLOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05817833

Procedure details

5-Chloro-6-(2-dimethylaminoethoxy)-1H-indole (D8, 0.2 g, 0.008 mol) in glacial acetic acid (5 ml) was treated with sodium cyanoborohydride (0.25 g, 0.004 mol ) at room temperature with stirring for 1 h. The mixture was diluted with water and basified with 10% aq NaOH. The product was extracted into CH2Cl2, and the combined extracts dried (Na2SO4) and concentrated in vacuo to give the title compound as a brown oil (0.21 g, 100%)
Name
5-Chloro-6-(2-dimethylaminoethoxy)-1H-indole
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[O:11][CH2:12][CH2:13][N:14]([CH3:16])[CH3:15])[NH:7][CH:6]=[CH:5]2.C([BH3-])#N.[Na+].[OH-].[Na+]>C(O)(=O)C.O>[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[O:11][CH2:12][CH2:13][N:14]([CH3:16])[CH3:15])[NH:7][CH2:6][CH2:5]2 |f:1.2,3.4|

Inputs

Step One
Name
5-Chloro-6-(2-dimethylaminoethoxy)-1H-indole
Quantity
0.2 g
Type
reactant
Smiles
ClC=1C=C2C=CNC2=CC1OCCN(C)C
Name
Quantity
0.25 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The product was extracted into CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=C2CCNC2=CC1OCCN(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.21 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 10.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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